

The Fungal Origins and Biosynthetic Pathway of Sporidesmolide V: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sporidesmolide V

Cat. No.: B563117

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporidesmolide V is a naturally occurring cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond. This technical guide delves into the origin of **Sporidesmolide V**, detailing its producing organism, biosynthetic pathway, and the experimental methodologies for its isolation and characterization. All quantitative data are presented in structured tables, and the proposed biosynthetic pathway is visualized using a Graphviz diagram.

Origin of Sporidesmolide V

Sporidesmolide V is a secondary metabolite produced by the fungus *Pithomyces chartarum*^[1]. This fungus is widespread and can be found in various environments, including pastures and on plant debris^[2]. While *P. chartarum* is notoriously known for producing the mycotoxin sporidesmin, which causes facial eczema in ruminants, it also synthesizes a range of other secondary metabolites, including a family of cyclodepsipeptides known as sporidesmolides^{[2][3]}.

Physicochemical and Spectroscopic Data

The isolation and structure elucidation of **Sporidesmolide V** have provided key quantitative data essential for its identification and characterization.

Property	Value	Reference
Molecular Formula	C35H62N4O8	--INVALID-LINK--
Molecular Weight	666.4567 g/mol	--INVALID-LINK--
Melting Point	215-216 °C	--INVALID-LINK--
Specific Optical Rotation	$[\alpha]_D$ -198° (c 0.26, CHCl3)	--INVALID-LINK--

Table 1: Physicochemical Properties of Sporidesmolide V

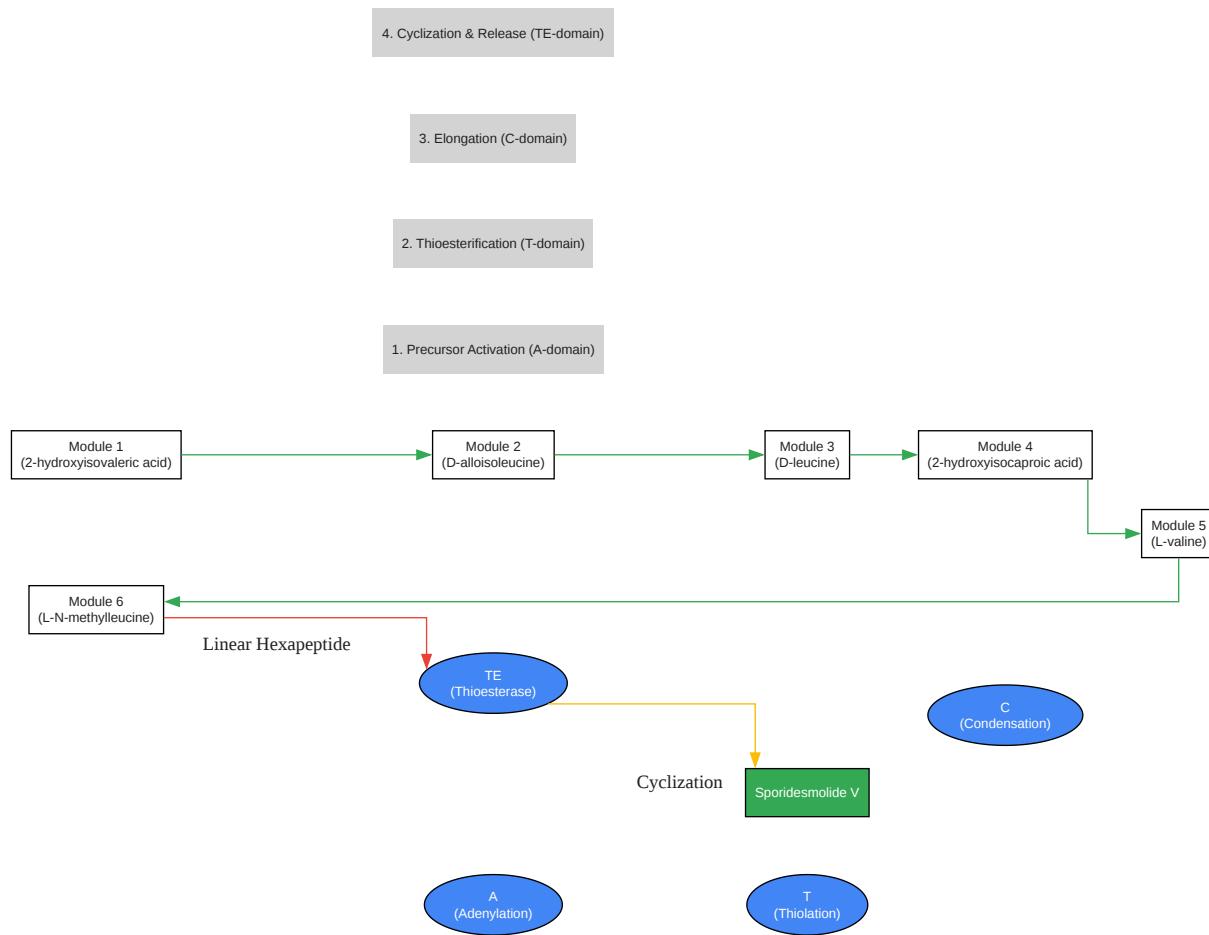
High-resolution mass spectrometry has been crucial in determining the elemental composition of **Sporidesmolide V**.

Ion Type	Observed m/z	Calculated m/z	Reference
[M]+	666.4577	666.4567	--INVALID-LINK--

Table 2: High-Resolution Mass Spectrometry Data for Sporidesmolide V

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the intricate cyclic structure of **Sporidesmolide V**. The ^{13}C NMR chemical shifts provide a fingerprint of the carbon skeleton.

Chemical Shift (δC , ppm)	Assignment
174.09, 171.83, 171.73, 171.64, 170.3, 169.52	6 x C=O
79.64, 73.19	2 x α -C (hydroxy acids)
65.55, 63.93, 54.23, 51.57	4 x α -C (amino acids)
40.68, 40.19, 39.17, 37.72	4 x β -C
29.95, 29.59, 26.43, 25.33, 24.96, 24.73	6 x γ/δ -C
23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17, 10.98	Methyl groups


Table 3: ^{13}C NMR Spectroscopic Data for **Sporidesmolide V** in CDCl_3 (Reference: --INVALID-LINK--)

Biosynthesis of Sporidesmolide V

Sporidesmolide V is a cyclodepsipeptide, and its biosynthesis is proposed to occur via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. NRPSs are large, multi-modular enzymes that synthesize peptides independently of ribosomes. Each module is responsible for the incorporation of a specific amino acid or α -hydroxy acid.

While the specific gene cluster for sporidesmolide biosynthesis in *Pithomyces chartarum* has not yet been explicitly characterized in the reviewed literature, the genome of *Pseudopithomyces chartarum* (a synonym) has been sequenced^{[2][4]}. This genomic data provides a valuable resource for identifying the putative NRPS gene cluster responsible for sporidesmolide synthesis through bioinformatic analysis^{[5][6]}.

The proposed biosynthetic pathway for **Sporidesmolide V** involves the sequential condensation of six precursor molecules: two α -hydroxy acids and four amino acids. The structure of **Sporidesmolide V** is cyclo-(2-hydroxyisovaleryl-D-alloisoleucyl-D-leucyl-2-hydroxyisocaproyl-L-valyl-L-N-methylleucyl).

[Click to download full resolution via product page](#)Figure 1: Proposed biosynthetic pathway for **Sporidesmolide V**.

Experimental Protocols

Fungal Culture and Fermentation

While a specific protocol for maximizing **Sporidesmolide V** production is not detailed in the available literature, general culture conditions for *Pithomyces chartarum* can be adapted. The production of secondary metabolites in this fungus is influenced by factors such as temperature and culture medium.

- Organism: *Pithomyces chartarum* (e.g., ATCC 26954).
- Culture Medium: An enriched potato carrot medium has been used for the production of sporidesmolides[3]. Alternatively, rabbit food agar can be used for routine culture.
- Incubation Conditions: The fungus is typically cultured at 24°C[2]. Optimal temperature for the production of the related metabolite, sporidesmin, is in the range of 20-25°C[7].
- Fermentation: For larger scale production, liquid fermentation in a suitable broth medium is employed. The culture is incubated for a period sufficient for fungal growth and secondary metabolite production, typically several days to weeks.

Extraction and Isolation of Sporidesmolide V

The following protocol is based on the methods described for the isolation of **Sporidesmolide V**.

- Extraction:
 - The fungal mycelium is harvested from the liquid culture by filtration.
 - The mycelial mat is dried.
 - The dried mycelium is extracted with a suitable organic solvent, such as chloroform or methanol.
- Purification:
 - The crude extract is concentrated under reduced pressure.

- The residue is subjected to repetitive reversed-phase partition chromatography. A C18 column is typically used with a mobile phase gradient of methanol and water.
- Fractions are collected and analyzed by an appropriate method (e.g., TLC or HPLC) to identify those containing **Sporidesmolide V**.
- Fractions enriched with **Sporidesmolide V** are pooled and concentrated.
- Final purification can be achieved by vacuum sublimation of the enriched fraction.

Conclusion

Sporidesmolide V is a fascinating example of the complex secondary metabolites produced by the fungus *Pithomyces chartarum*. Its biosynthesis via a putative NRPS pathway highlights the intricate enzymatic machinery present in fungi. Further research, particularly the identification and characterization of the **Sporidesmolide V** biosynthetic gene cluster, will provide deeper insights into its formation and may open avenues for its biotechnological production and the generation of novel analogs with potential pharmaceutical applications. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [논문] Isolation and structure of sporidesmolide V from cultures of *Pithomyces chartarum* [scienceon.kisti.re.kr]
- 2. biorxiv.org [biorxiv.org]
- 3. (PDF) The Production of Sporidesmin and Sporidesmolides by (1961) | J. Done | 45 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

- 6. Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus *Scedosporium apiospermum* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Fungal Origins and Biosynthetic Pathway of Sporidesmolide V: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563117#what-is-the-origin-of-sporidesmolide-v]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com